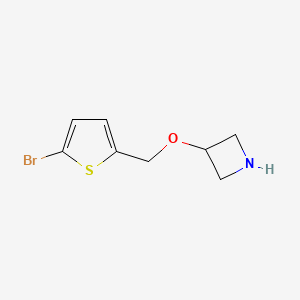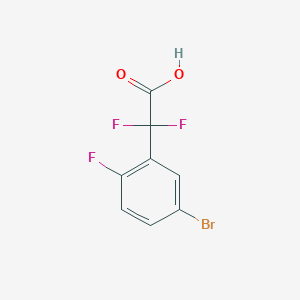
2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid is an organic compound with the molecular formula C8H4BrF3O2. This compound is characterized by the presence of bromine, fluorine, and difluoroacetic acid groups attached to a phenyl ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid can be achieved through several synthetic routes. One common method involves the lithiation of 1-bromo-4-fluorobenzene using a lithium base in the presence of a solvent to form (5-bromo-2-fluorophenyl)lithium. This intermediate is then reacted with a tri(C1-C6 alkyl) borate to form a di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Lithium bases: For lithiation reactions.
Tri(C1-C6 alkyl) borates: For boronation reactions.
Palladium catalysts: For Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield various biaryl compounds, while substitution reactions can produce a wide range of substituted phenyl derivatives.
Scientific Research Applications
2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as improved thermal stability and electronic characteristics.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can participate in various chemical interactions, influencing the reactivity and stability of the compound. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorobenzoic acid
- 2-Bromo-2-(4-fluorophenyl)acetic acid
- (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
Uniqueness
2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with the difluoroacetic acid group. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in scientific research and industrial applications.
Properties
Molecular Formula |
C8H4BrF3O2 |
|---|---|
Molecular Weight |
269.01 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H4BrF3O2/c9-4-1-2-6(10)5(3-4)8(11,12)7(13)14/h1-3H,(H,13,14) |
InChI Key |
HWYFUICEQCUTJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(=O)O)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


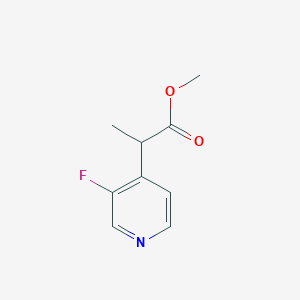
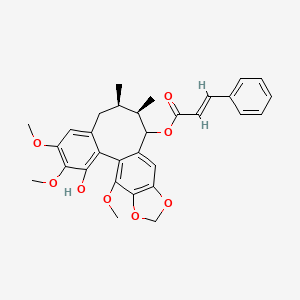
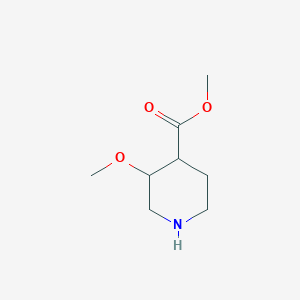
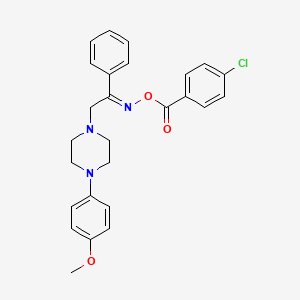
![[1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine](/img/structure/B13070883.png)
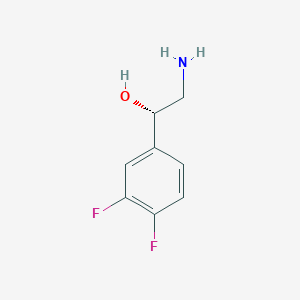
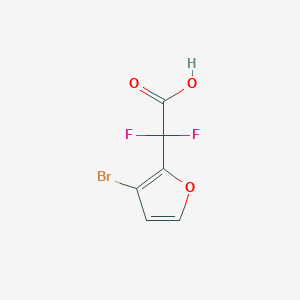
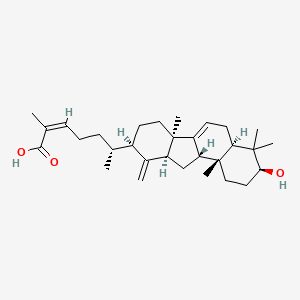
![4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13070911.png)
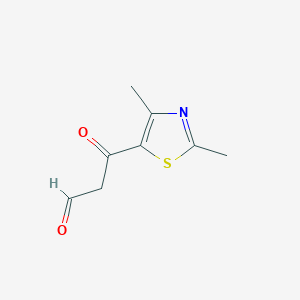
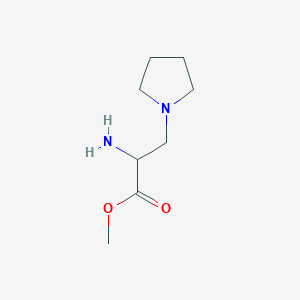

![tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13070924.png)
